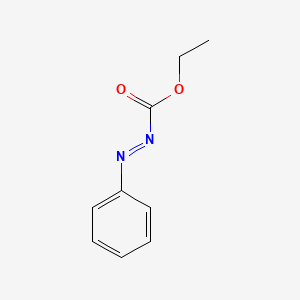
Diazenecarboxylic acid, phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazenecarboxylic acid, phenyl-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by the presence of a diazene group (N=N) attached to a carboxylic acid moiety, with a phenyl group (C6H5) and an ethyl group (C2H5) as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazenecarboxylic acid, phenyl-, ethyl ester can be achieved through various methods. One common approach involves the esterification of diazenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Diazenecarboxylic acid+Ethanol→Diazenecarboxylic acid, phenyl-, ethyl ester+Water
Another method involves the reaction of phenyl diazene with ethyl chloroformate under basic conditions. This reaction can be represented as:
Phenyl diazene+Ethyl chloroformate→Diazenecarboxylic acid, phenyl-, ethyl ester+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diazenecarboxylic acid, phenyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield diazenecarboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol and amine.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines.
Major Products Formed
Hydrolysis: Diazenecarboxylic acid and ethanol.
Reduction: Corresponding alcohol and amine.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diazenecarboxylic acid, phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other nitrogen-containing derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diazenecarboxylic acid, phenyl-, ethyl ester involves its interaction with specific molecular targets. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Diazenecarboxylic acid, phenyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an ethyl group.
Diazenecarboxylic acid, phenyl-, butyl ester: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
Diazenecarboxylic acid, phenyl-, ethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Properties
CAS No. |
943-76-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl N-phenyliminocarbamate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
AQMKOXQVCHNLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















